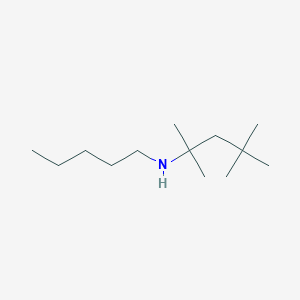
Pentyl(2,4,4-trimethylpentan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl(2,4,4-trimethylpentan-2-yl)amine is an organic compound known for its unique structure and properties It is a secondary amine with a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl(2,4,4-trimethylpentan-2-yl)amine typically involves the alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene. This reaction is carried out using acid clay as a catalyst . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups attached to the nitrogen atom.
Applications De Recherche Scientifique
Pentyl(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Industrial Applications: It is employed in the synthesis of lubricating oils and other industrial chemicals due to its reactive hydrogen atom bonded to the nitrogen atom.
Mécanisme D'action
The mechanism by which Pentyl(2,4,4-trimethylpentan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound shares a similar structural motif and is used in similar applications.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Another compound with a similar hindered amine structure, used in organic synthesis and medicinal chemistry.
Uniqueness
Pentyl(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific combination of a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C13H29N |
|---|---|
Poids moléculaire |
199.38 g/mol |
Nom IUPAC |
2,4,4-trimethyl-N-pentylpentan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-8-9-10-14-13(5,6)11-12(2,3)4/h14H,7-11H2,1-6H3 |
Clé InChI |
DGGURIUKRYZUDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
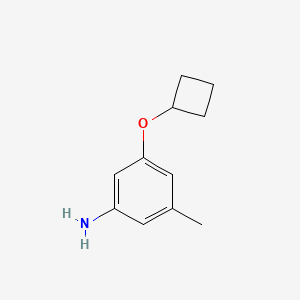
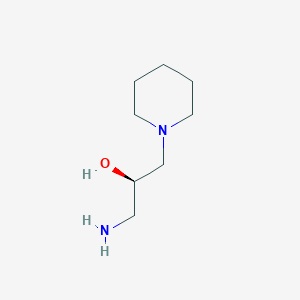
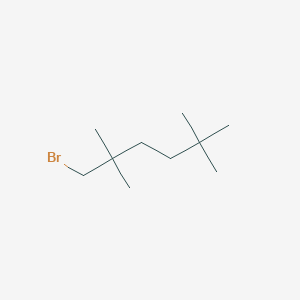
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
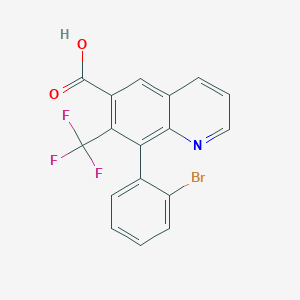
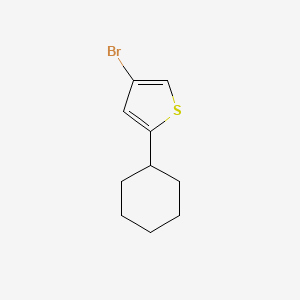
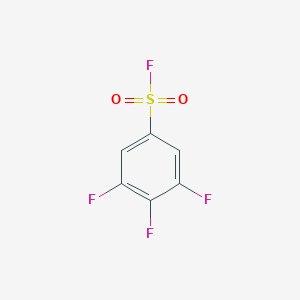
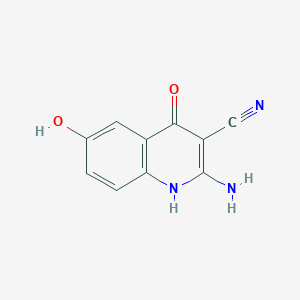
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)


